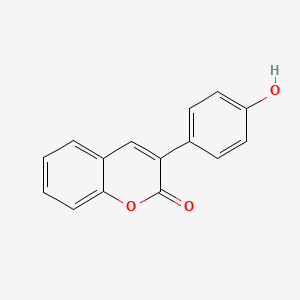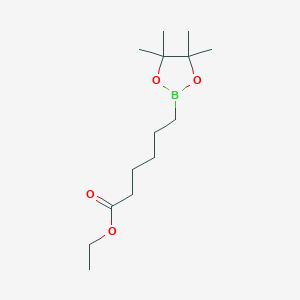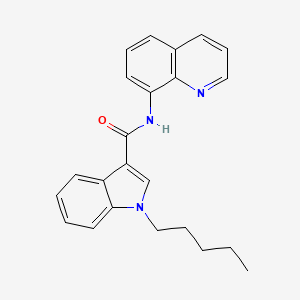
3-(4-hydroxyphenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-2H-chromen-2-one, also known as 4-hydroxycoumarin, is a naturally occurring organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. 4-Hydroxycoumarin is particularly significant due to its role as a precursor in the synthesis of various anticoagulant drugs, such as warfarin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or pyridine as the base. The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of 4-hydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(4-Hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Hydroxycoumarin derivatives with various functional groups.
Reduction: Dihydro-4-hydroxycoumarin.
Substitution: Halogenated 4-hydroxycoumarin derivatives.
科学研究应用
3-(4-Hydroxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various coumarin derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Serves as a precursor for anticoagulant drugs like warfarin, which are used to prevent blood clots.
Industry: Employed in the synthesis of dyes, fragrances, and optical brighteners.
作用机制
The mechanism of action of 3-(4-hydroxyphenyl)-2H-chromen-2-one, particularly in its role as a precursor to anticoagulants, involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for the activation of vitamin K-dependent clotting factors. By inhibiting this enzyme, 4-hydroxycoumarin derivatives prevent the formation of active clotting factors, thereby exerting their anticoagulant effect.
相似化合物的比较
Similar Compounds
Coumarin: The parent compound of 4-hydroxycoumarin, known for its fragrant properties and use in perfumes.
Warfarin: A widely used anticoagulant derived from 4-hydroxycoumarin.
Dicoumarol: Another anticoagulant that is structurally similar to 4-hydroxycoumarin.
Uniqueness
3-(4-Hydroxyphenyl)-2H-chromen-2-one is unique due to its hydroxyl group at the 4-position, which significantly enhances its biological activity and makes it a valuable precursor for anticoagulant drugs. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis.
属性
IUPAC Name |
3-(4-hydroxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGXIFKSIOPJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644642.png)
![2-(5-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2644643.png)

![(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol](/img/structure/B2644650.png)
![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

